N-[1-(1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]benzamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a benzamide structure linked to a 1H-benzodiazole moiety and a methylsulfanyl propyl chain, which may contribute to its biological activity. The compound is of interest due to its structural characteristics that could facilitate interactions with biological targets.
The compound can be synthesized through various chemical methods, primarily involving the condensation of specific precursors. Its detailed synthesis and applications have been documented in scientific literature and patent filings, highlighting its relevance in pharmaceutical research.
N-[1-(1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]benzamide can be classified under:
The synthesis of N-[1-(1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]benzamide typically involves several key steps:
The reaction conditions typically require:
The molecular formula for N-[1-(1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]benzamide is .
| Property | Value |
|---|---|
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | N-[1-(1H-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]benzamide |
| InChI | InChI=1S/C19H21N3O/c1-3-13... |
| Canonical SMILES | CCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CC=C3 |
The structural complexity includes multiple functional groups that may influence its reactivity and interaction with biological systems.
N-[1-(1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]benzamide can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for N-[1-(1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]benzamide is not fully elucidated but may involve interactions at specific biological targets such as enzymes or receptors. The presence of the benzodiazole moiety suggests potential binding to sites involved in neurotransmission or cellular signaling pathways.
Research indicates that compounds with similar structures may exhibit:
N-[1-(1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]benzamide is expected to have moderate solubility in organic solvents due to its hydrophobic aromatic rings.
Key chemical properties include:
N-[1-(1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]benzamide has several potential applications:
This compound's unique structure positions it as a valuable candidate for further exploration in drug development and biochemical research.
CAS No.: 23289-02-3
CAS No.: 104332-28-7
CAS No.: 1976-85-8
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.: 142674-35-9